molecular formula C14H15NO4 B13680384 Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13680384
M. Wt: 261.27 g/mol
InChI Key: UNEXMVPQPAIGPE-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the isoxazole ring, along with a carboxylate ester functional group.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-18-11-7-5-10(6-8-11)13-12(14(16)17-3)9(2)19-15-13/h5-8H,4H2,1-3H3

InChI Key

UNEXMVPQPAIGPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride and sodium acetate to yield the desired isoxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar structural features.

    Thiophene derivatives: Compounds with a five-membered ring containing sulfur, showing similar biological activities.

Uniqueness

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a methyl group makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-(4-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen. The presence of the ethoxy and methyl groups contributes to its unique chemical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity by forming stable complexes, thereby inhibiting specific enzymes crucial for various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in various models. It has been shown to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models, indicating its potential use in treating inflammatory diseases .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported its ability to induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, with promising results in enhancing the efficacy of existing chemotherapeutic agents like doxorubicin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against tested strains, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines. The compound effectively inhibited the NF-kB signaling pathway, which is crucial for inflammatory responses .

Case Study 3: Anticancer Potential

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. Results showed that at concentrations of 10–20 µM, it significantly reduced cell viability and induced apoptosis through caspase activation pathways. The selectivity index (SI) was calculated, revealing a favorable therapeutic window compared to standard chemotherapeutics .

Summary Table of Biological Activities

Activity Effect Mechanism References
AntimicrobialModerate inhibition of bacterial growthDisruption of cell membrane integrity
Anti-inflammatoryReduction in NO and TNF-α productionInhibition of NF-kB signaling pathway
AnticancerInduction of apoptosisActivation of caspase pathways

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